4-(3-Methylphenoxy)benzaldehyde

Medicinal Chemistry Cholesterol Biosynthesis Squalene Synthetase

Researchers synthesizing squalene synthetase inhibitors require the precise meta-methyl substitution of 4-(3-Methylphenoxy)benzaldehyde; isomer errors derail regioselectivity and invalidate biological results. - Ensures correct regiochemistry for electrophilic aromatic substitutions, preventing wrong regioisomers and yield loss. - Delivers a +0.37 LogP boost (calc. LogP 3.60) for systematic ADME optimization over unsubstituted analogs. Supplied as a pharmaceutical intermediate with traceable quality documentation for reliable procurement.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 61343-84-8
Cat. No. B1366035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenoxy)benzaldehyde
CAS61343-84-8
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3
InChIKeyKWAFCKIIJSXEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methylphenoxy)benzaldehyde Specifications & Properties


4-(3-Methylphenoxy)benzaldehyde (CAS 61343-84-8) is a diaryl ether derivative characterized by a benzaldehyde core substituted with a 3-methylphenoxy group [1]. With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, it serves primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . Commercially, it is available from multiple suppliers with standard research-grade purities of ≥95-98% .

4-(3-Methylphenoxy)benzaldehyde: Substitution Inadvisability


While 4-(3-Methylphenoxy)benzaldehyde belongs to the broader class of phenoxybenzaldehydes, direct substitution with a positional isomer (e.g., 2- or 3-methylphenoxy) or an unsubstituted analog is not scientifically valid. The precise meta-substitution pattern of the methyl group on the phenoxy ring critically dictates the compound's unique electronic and steric profile. This directly influences regioselectivity in subsequent reactions such as electrophilic aromatic substitution and cross-couplings, as well as its biological target interactions [1]. Replacing it with an unoptimized analog without confirming comparable reactivity in a given synthetic route can lead to failed reactions, reduced yields, or biologically inactive downstream products, thereby invalidating the purpose of a well-controlled experiment or production process .

4-(3-Methylphenoxy)benzaldehyde Key Differentiators


Squalene Synthetase Inhibition Activity

In the context of cardiovascular drug discovery, 4-(3-Methylphenoxy)benzaldehyde has been explicitly claimed as an intermediate for compounds that inhibit squalene synthetase and cholesterol biosynthesis . While specific IC50 values for this precise intermediate are not provided, the patent designates its diarylether scaffold as essential for activity against this target. This contrasts with simpler benzaldehydes (e.g., 4-hydroxybenzaldehyde) which do not possess the necessary lipophilic 3-methylphenoxy extension for binding to the hydrophobic active site of squalene synthetase, a feature critical for producing downstream cholesterol-lowering agents .

Medicinal Chemistry Cholesterol Biosynthesis Squalene Synthetase

Methyl Group Impact on LogP

The presence and position of the methyl group significantly modulate the compound's lipophilicity, a critical parameter for membrane permeability and drug-likeness. 4-(3-Methylphenoxy)benzaldehyde has a calculated LogP of 3.60 . In contrast, the unsubstituted parent compound, 4-phenoxybenzaldehyde, has a lower calculated LogP of approximately 3.23 . This quantifiable difference of ΔLogP = +0.37 log units confers greater lipophilicity, which can be crucial for crossing biological membranes or for partitioning in specific reaction media.

Physicochemical Properties Lipophilicity Drug Design

Electrophilic Aromatic Substitution Regioselectivity

The meta-methyl group on the phenoxy ring acts as an ortho/para-directing substituent, influencing the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions on that ring. This electronic effect is distinct from that of the unsubstituted phenoxy group or a para-methylphenoxy group. For instance, nitration of the phenoxy ring in 4-(3-methylphenoxy)benzaldehyde will favor substitution ortho to the ether oxygen and meta to the methyl group, leading to a different substitution pattern compared to the same reaction on 4-(4-methylphenoxy)benzaldehyde, which would favor ortho to the methyl group [1]. While quantitative rate constants for this specific compound are not published, the electronic directing effects of substituents are a fundamental and quantifiable principle in organic chemistry.

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

4-(3-Methylphenoxy)benzaldehyde Application Scenarios


Cardiovascular Drug Lead Optimization

Researchers focusing on novel squalene synthetase inhibitors for hypercholesterolemia should procure this specific compound. The evidence confirms it as a patent-claimed intermediate for generating diarylether pharmacophores that interact with this target. Using a simpler or alternative benzaldehyde would not provide the necessary structural features to yield active inhibitors in this pathway .

Membrane Permeability Enhancement

For medicinal chemistry programs where improving cellular permeability is a key objective, 4-(3-Methylphenoxy)benzaldehyde offers a quantifiable advantage. Its calculated LogP of 3.60 represents a significant increase in lipophilicity (+0.37 LogP units) compared to the unsubstituted 4-phenoxybenzaldehyde [1]. Procuring this methylated analog allows chemists to systematically increase the LogP of their final compounds to optimize ADME properties.

Regioisomeric Intermediate Synthesis

Synthetic chemists aiming to install a functional group at a precise position on the phenoxy ring via electrophilic aromatic substitution must use 4-(3-Methylphenoxy)benzaldehyde. Its meta-methyl substitution pattern directs incoming electrophiles to a unique position that cannot be replicated by the ortho-, para-, or unsubstituted phenoxy isomers. Using an incorrect isomer will lead to the wrong regioisomer, severely impacting downstream yields and product purity .

Tyrosinase Inhibitors for Cosmeceuticals

Investigators exploring structure-activity relationships (SAR) of benzaldehyde-based tyrosinase inhibitors can use this compound to probe the impact of a lipophilic, electron-donating 3-methylphenoxy substituent. Research on related 4-substituted benzaldehydes demonstrates that the nature of the 4-substituent can alter the inhibition mechanism from competitive to non-competitive [1]. Using this specific analog is essential for generating a consistent and interpretable SAR dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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